molecular formula C5H9BrO2 B1265861 (R)-2-Bromo-3-methylbutyric acid CAS No. 76792-22-8

(R)-2-Bromo-3-methylbutyric acid

Cat. No. B1265861
CAS RN: 76792-22-8
M. Wt: 181.03 g/mol
InChI Key: UEBARDWJXBGYEJ-SCSAIBSYSA-N
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Description

Halogenated carboxylic acids, like "(R)-2-Bromo-3-methylbutyric acid," have been pivotal in chemical synthesis and biochemical studies for many years. Despite their significance, the structural characterization of simple α-brominated monocarboxylic acids remains limited. The compound "(R)-2-Bromo-3-methylbutyric acid" serves as an essential intermediate in various chemical syntheses due to its unique properties and reactivity patterns stemming from the presence of the bromine atom and the branched chain structure (R. W. Seidel et al., 2020).

Synthesis Analysis

The synthesis of "(R)-2-Bromo-3-methylbutyric acid" can involve different methodologies, including the direct bromination of precursors. Studies on its elimination kinetics in the gas phase over various temperatures and pressures have provided insights into its stability and reactivity, which are crucial for developing efficient synthesis protocols (G. Chuchani & R. Dominguez, 1995).

Molecular Structure Analysis

The crystallization and X-ray crystallography of "(R)-2-Bromo-3-methylbutyric acid" reveal significant details about its molecular structure, including hydrogen bonding motifs, packing modes, and preferred conformations in the solid state. This analysis shows how intermolecular interactions, particularly O–H···O hydrogen bonds, define its structural characteristics in the solid state (R. W. Seidel et al., 2020).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including dehydrohalogenation in the gas phase, indicating a complex reaction mechanism influenced by its α-haloacid structure. These reactions often lead to the formation of key intermediates and products significant in organic synthesis and industrial applications (G. Chuchani & R. Dominguez, 1995).

Physical Properties Analysis

Its physical properties, including phase behavior, melting point, and solubility, are influenced by its molecular structure and intermolecular forces. The crystalline structure analysis provides insight into these properties by elucidating the solid-state packing and hydrogen bonding patterns (R. W. Seidel et al., 2020).

Chemical Properties Analysis

"(R)-2-Bromo-3-methylbutyric acid" exhibits a range of chemical properties, including reactivity towards nucleophiles and electrophiles, which is central to its role as a versatile building block in organic synthesis. The presence of the bromine atom adjacent to the carboxylic acid group enhances its reactivity, making it a valuable intermediate for further functionalization and synthesis of complex molecules (G. Chuchani & R. Dominguez, 1995).

Scientific Research Applications

Application 1: Chiral Ionic Liquids in Heck Arylation Reaction

  • Summary of the Application : “®-2-Bromo-3-methylbutyric acid” can be used as an anionic counterpart of morpholinium-based chiral ionic liquids. These ionic liquids are used in the Heck arylation reaction of 2,3-dihydrofuran .

Application 2: Synthesis of Fructosyl Peptide Oxidase Inhibitors

  • Summary of the Application : “®-2-Bromo-3-methylbutyric acid” can be used as a starting material in the synthesis of fructosyl peptide oxidase inhibitors .

Safety And Hazards

The compound’s toxicity, flammability, environmental impact, and other safety-related properties would be assessed.


Future Directions

This could involve potential applications of the compound, areas of research that could be pursued, etc.


For a specific compound like “®-2-Bromo-3-methylbutyric acid”, you may need to consult specialized chemical databases or scientific literature. Please note that this is a general approach and the specific methods and techniques used can vary depending on the nature of the compound and the information required.


properties

IUPAC Name

(2R)-2-bromo-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBARDWJXBGYEJ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70227606
Record name alpha-Bromoisovaleric acid, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Bromo-3-methylbutyric acid

CAS RN

76792-22-8
Record name alpha-Bromoisovaleric acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076792228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Bromoisovaleric acid, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-2-Bromo-3-methylbutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-BROMOISOVALERIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS538QCW8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Z Yao, X Du, H Liu, H Jiang… - Journal of Chemical …, 2006 - journals.sagepub.com
(S)- and (R)-2-[3-cyano-4-(2-thienyl)-5,6,7,8-tetrahydroquinolin-2-ylsulfanyl]-N-phenyl-3-methylbutyramide (1a and 1b) were prepared from 2-thiophenaldehyde and D- and L-valines, …
Number of citations: 4 journals.sagepub.com
C Forssten, K Kontturi, L Murtomäki, HC Hailes… - Electrochemistry …, 2001 - Elsevier
We demonstrate an S N 2 reaction driven either electrochemically or by phase-transfer catalysis and show how to use electrochemical measurements of ion transfer across the aqueous…
Number of citations: 16 www.sciencedirect.com
CA Henrick, BA Garcia, GB Staal, DC Cerf… - Pesticide …, 1980 - Wiley Online Library
A new series of substituted 2‐anilino‐3‐methylbutyrates has been prepared; bioassay data for these compounds on Heliothis virescens, Musca domestica, Aphis fabae and …
Number of citations: 57 onlinelibrary.wiley.com
TM McCormick, S Wang - Inorganic chemistry, 2008 - ACS Publications
Two racemic atropisomeric N,N′-chelate ligands, bis{3,3′-[N-Ph-2-(2′-py)indolyl]} (1) and bis{3,3′-N-4-[N-2-(2′-py)indolyl]phenyl-2-(2′-py)indolyl} (2), have been found to be …
Number of citations: 19 pubs.acs.org
LC Palmer, YL Zhao, KN Houk… - Chemical communications, 2005 - pubs.rsc.org
Diastereoselection of chiral acids in a cylindrical capsule - Chemical Communications (RSC Publishing) DOI:10.1039/B503313F Royal Society of Chemistry View PDF VersionPrevious …
Number of citations: 14 pubs.rsc.org
CS Forssten - 2002 - search.proquest.com
Phase transfer catalysis reactions are reactions where the reactants are soluble in different solvents. The phase transfer catalyst facilitates the transfer of a reactant from one phase to …
Number of citations: 3 search.proquest.com
B Watanabe, A Ichiyanagi, K Hirokawa, K Gomi… - Bioorganic & Medicinal …, 2015 - Elsevier
Fructosyl peptide oxidases (FPOXs) play a crucial role in the diagnosis of diabetes. Their main function is to cleave fructosyl amino acids or fructosyl peptides into glucosone and the …
Number of citations: 5 www.sciencedirect.com
R Roszak, AM Trzeciak, J Pernak, N Borucka - Applied Catalysis A …, 2011 - Elsevier
It is demonstrated that a relatively small amount of IL (IL=ionic liquid) can dramatically affect conversion in the Heck arylation of 2,3-dihydrofuran with iodobenzene, catalyzed by Pd(OAc…
Number of citations: 26 www.sciencedirect.com
CL Yaws, DH Chen - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of solid for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2, and C3 to provide …
Number of citations: 9 www.sciencedirect.com
U Suttisansanee - 2006 - uwspace.uwaterloo.ca
Bacterioferritin, an iron storage protein having a 24-subunit quaternary structure, was used as a model for the study of host-guest interactions and guest encapsulation, making use of its …
Number of citations: 4 uwspace.uwaterloo.ca

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